An In-depth Technical Guide to 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
An In-depth Technical Guide to 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also to provide context and causality behind the presented information, grounded in established chemical principles. Given the limited availability of experimental data for this specific compound, this guide combines theoretical predictions, data from structurally similar molecules, and well-established experimental methodologies to offer a robust starting point for research and development activities. Every effort has been made to ensure the scientific integrity of this document by referencing authoritative sources.
Chemical Identity and Structure
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is a substituted benzamide with the molecular formula C₉H₁₁ClN₂O₂. Its structure features a benzene ring substituted with an amino group, a chlorine atom, and a carboxamide group. The amide nitrogen is further substituted with a 2-hydroxyethyl group.
IUPAC Name: 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide CAS Numbers: 1094559-63-3, 1221724-09-9[1] Molecular Formula: C₉H₁₁ClN₂O₂ Molecular Weight: 214.65 g/mol
The presence of amino, chloro, and hydroxyethyl functional groups suggests potential for a diverse range of chemical reactions and biological interactions. The aromatic amine and the amide linkage are key structural features that are prevalent in many biologically active compounds.
Figure 1: Chemical structure of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties and Data from Related Compounds
| Property | 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide (Predicted) | 4-chloro-N-(2-hydroxyethyl)benzamide[2] | 4-amino-N-(2-hydroxyethyl)benzamide[3] |
| Molecular Weight | 214.65 g/mol | 199.63 g/mol | 180.20 g/mol |
| Appearance | White to off-white solid | Data not available | Data not available |
| Melting Point | Not available | Data not available | Data not available |
| Boiling Point | Not available | Data not available | Data not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Data not available | Data not available |
| pKa | Not available | Data not available | Data not available |
| LogP (XLogP3) | Not available | 0.7 | -0.6 |
The predicted solubility is based on the general characteristics of benzamide derivatives. The presence of the polar hydroxyl and amino groups should confer some aqueous solubility, while the chlorinated benzene ring provides lipophilic character.
Synthesis and Purification
A definitive, published synthesis protocol for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is not currently available. However, a plausible synthetic route can be designed based on established benzamide synthesis methodologies. The proposed pathway involves two key steps: the amidation of a substituted benzoic acid derivative followed by the reduction of a nitro group.
Figure 2: Proposed synthesis workflow for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide.
Experimental Protocol: A Hypothetical Synthesis
Causality behind Experimental Choices: This protocol is designed for high yield and purity. The choice of a coupling agent in the first step is critical for efficient amide bond formation. Thionyl chloride (SOCl₂) is a common choice for converting the carboxylic acid to a more reactive acyl chloride intermediate. Alternatively, carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole) can be used for milder reaction conditions. The subsequent reduction of the nitro group is a standard transformation; tin(II) chloride in hydrochloric acid is a classical and effective method. Catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst offers a cleaner alternative.
Step 1: Synthesis of 4-nitro-2-chloro-N-(2-hydroxyethyl)benzamide (Intermediate)
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To a solution of 4-nitro-2-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).
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In a separate flask, dissolve ethanolamine (1.5 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in the same solvent.
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Slowly add the freshly prepared acid chloride solution to the ethanolamine solution at 0 °C.
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Let the reaction proceed at room temperature overnight.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the intermediate.
Step 2: Synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide (Final Product)
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Dissolve the intermediate, 4-nitro-2-chloro-N-(2-hydroxyethyl)benzamide (1 equivalent), in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent, for instance, tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide.
Spectral Analysis (Predicted)
While experimental spectra for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide are not available, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
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Aromatic Protons: The benzene ring is expected to show three protons. The proton ortho to the amino group and meta to the chlorine will likely appear as a doublet. The proton meta to the amino group and ortho to the chlorine will also be a doublet. The proton between the chloro and carboxamide groups will likely be a singlet or a narrowly split multiplet. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups.
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-CH₂-CH₂- Protons: The two methylene groups of the hydroxyethyl chain will likely appear as two triplets, integrating to two protons each, due to coupling with each other. The methylene group attached to the nitrogen will be deshielded compared to the one attached to the oxygen.
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-NH₂ and -OH Protons: The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The amide -NH- proton will likely appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy:
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The spectrum should display 9 distinct carbon signals corresponding to the 9 carbon atoms in the molecule.
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The carbonyl carbon of the amide will be the most downfield signal.
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The aromatic carbons will have chemical shifts determined by the attached substituents.
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The two methylene carbons of the hydroxyethyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy:
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N-H Stretching: The amino group should show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The amide N-H stretch will also be in this region.
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O-H Stretching: A broad absorption band for the hydroxyl group is expected around 3200-3600 cm⁻¹.
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C=O Stretching: A strong absorption band for the amide carbonyl group should be present around 1640-1680 cm⁻¹.
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C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry:
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The molecular ion peak (M⁺) should be observed at m/z 214.
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An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak is expected due to the isotopic abundance of ³⁷Cl.
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Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the amide bond.
Potential Applications and Biological Activity
While no specific biological activities or applications have been documented for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide, its structural motifs are present in a variety of pharmacologically active molecules.
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Drug Development Intermediate: Substituted benzamides are common intermediates in the synthesis of more complex pharmaceutical compounds. The functional groups on this molecule (amino, chloro, hydroxyl) provide multiple points for further chemical modification.
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Potential as an HDAC Inhibitor: Some benzamide derivatives have shown activity as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.
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Antimicrobial Potential: The benzamide scaffold is also found in some compounds with antimicrobial properties.
Further research is required to explore the biological profile of this compound. In vitro screening against various cell lines and microbial strains would be a logical first step in assessing its potential therapeutic value.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical with unknown toxicological properties. The safety information for related benzamide derivatives suggests the following potential hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and necessary safety precautions. It is imperative that researchers supplement the information in this guide with their own experimental data to fully characterize this molecule and explore its potential applications.
References
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Chemspace. 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide. Available at: [Link]
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PubChem. 4-Chloro-N-(2-hydroxyethyl)benzamide. Available at: [Link]
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PubChem. 4-amino-N-(2-hydroxyethyl)benzamide. Available at: [Link]
